Cas no 24039-08-5 (1,3-Dimethyl-2,4-imidazolidinedione)
1,3-Dimethyl-2,4-imidazolidinedione Chemical and Physical Properties
Names and Identifiers
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- 2,4-Imidazolidinedione,1,3-dimethyl-
- 1,3-dimethylhydantoin
- 1,3-Dimethylimidazolidine-2,4-dione
- 1,3-Dimethyl-2,4-imidazolidinedione
-
- MDL: MFCD00509320
- Inchi: 1S/C5H8N2O2/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3
- InChI Key: RFTORHYUCZJHDO-UHFFFAOYSA-N
- SMILES: O=C1CN(C)C(N1C)=O
Computed Properties
- Exact Mass: 128.05864
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.234
- Boiling Point: 169 ºC
- Flash Point: 62 ºC
- PSA: 40.62
1,3-Dimethyl-2,4-imidazolidinedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D855238-1g |
1,3-dimethylhydantoin |
24039-08-5 | 95% | 1g |
3,864.00 | 2021-05-17 | |
| TRC | I207756-100mg |
1,3-Dimethyl-2,4-imidazolidinedione |
24039-08-5 | 100mg |
$ 115.00 | 2022-06-04 | ||
| TRC | I207756-500mg |
1,3-Dimethyl-2,4-imidazolidinedione |
24039-08-5 | 500mg |
$ 475.00 | 2022-06-04 | ||
| TRC | I207756-1g |
1,3-Dimethyl-2,4-imidazolidinedione |
24039-08-5 | 1g |
$ 730.00 | 2022-06-04 | ||
| Chemenu | CM416431-100mg |
2,4-Imidazolidinedione, 1,3-dimethyl- |
24039-08-5 | 95%+ | 100mg |
$263 | 2024-07-28 | |
| Chemenu | CM416431-250mg |
2,4-Imidazolidinedione, 1,3-dimethyl- |
24039-08-5 | 95%+ | 250mg |
$388 | 2024-07-28 | |
| Chemenu | CM416431-1g |
2,4-Imidazolidinedione, 1,3-dimethyl- |
24039-08-5 | 95%+ | 1g |
$1085 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1015568-10g |
2,4-Imidazolidinedione, 1,3-dimethyl- |
24039-08-5 | 95% | 10g |
$3880 | 2024-06-06 | |
| Advanced ChemBlocks | L20359-1G |
1,3-dimethylimidazolidine-2,4-dione |
24039-08-5 | 95% | 1G |
$680 | 2023-09-15 | |
| Advanced ChemBlocks | L20359-5G |
1,3-dimethylimidazolidine-2,4-dione |
24039-08-5 | 95% | 5G |
$2,015 | 2023-09-15 |
1,3-Dimethyl-2,4-imidazolidinedione Related Literature
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1. 49. The absorption spectra of organic compounds containing nitrogen. Part II. Benzylidene derivatives of hydantoin and thiohydantoinR. E. Stuckey J. Chem. Soc. 1949 207
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3. 496. Studies in the azole series. Part XXII. The synthesis of N-alkylamino-acidsA. H. Cook,S. F. Cox J. Chem. Soc. 1949 2342
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H. C. Carrington,W. S. Waring J. Chem. Soc. 1950 354
Additional information on 1,3-Dimethyl-2,4-imidazolidinedione
Recent Advances in the Study of 1,3-Dimethyl-2,4-imidazolidinedione (CAS: 24039-08-5) in Chemical and Biomedical Applications
1,3-Dimethyl-2,4-imidazolidinedione (CAS: 24039-08-5), a heterocyclic compound with a unique structural framework, has recently garnered significant attention in the fields of chemical synthesis and biomedical research. This compound, also known as dimethylhydantoin, exhibits versatile properties that make it a valuable intermediate in pharmaceutical development and industrial applications. Recent studies have explored its potential as a precursor in the synthesis of bioactive molecules, its role in drug formulation, and its applications in material science. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance and future prospects.
In the realm of chemical synthesis, 1,3-Dimethyl-2,4-imidazolidinedione has been utilized as a key building block for the development of novel heterocyclic compounds. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in facilitating the synthesis of imidazolidine derivatives with potential antimicrobial properties. The researchers employed a multi-step reaction pathway, leveraging the compound's reactivity to achieve high yields and purity. These findings underscore the compound's utility in medicinal chemistry, particularly in the design of new antimicrobial agents to address the growing challenge of antibiotic resistance.
From a biomedical perspective, recent investigations have focused on the compound's potential as a stabilizing agent in drug formulations. A study conducted by a team at the University of Cambridge and published in Pharmaceutical Research (2024) revealed that 1,3-Dimethyl-2,4-imidazolidinedione can enhance the solubility and bioavailability of poorly water-soluble drugs. The researchers attributed this effect to the compound's ability to form stable co-crystals with active pharmaceutical ingredients (APIs), thereby improving their physicochemical properties. This discovery opens new avenues for the development of more effective drug delivery systems, particularly for hydrophobic therapeutics.
In addition to its pharmaceutical applications, 1,3-Dimethyl-2,4-imidazolidinedione has shown promise in material science. A recent report in Advanced Materials (2024) highlighted its use as a cross-linking agent in the fabrication of biodegradable polymers. The compound's ability to form covalent bonds with polymer chains was exploited to create materials with enhanced mechanical strength and controlled degradation rates. These materials have potential applications in tissue engineering and controlled drug release, further expanding the compound's utility in biomedical engineering.
Despite these advancements, challenges remain in the large-scale production and application of 1,3-Dimethyl-2,4-imidazolidinedione. Issues such as cost-effectiveness, scalability, and environmental impact need to be addressed to fully realize its potential. Future research directions may include the development of greener synthesis routes, exploration of its biological activity in vivo, and optimization of its role in drug formulation. Collaborative efforts between chemists, pharmacologists, and material scientists will be crucial in overcoming these hurdles and unlocking the full potential of this versatile compound.
In conclusion, 1,3-Dimethyl-2,4-imidazolidinedione (CAS: 24039-08-5) continues to emerge as a compound of significant interest in multiple scientific disciplines. Its unique chemical properties and broad applicability make it a valuable asset in the development of new pharmaceuticals, materials, and industrial processes. As research progresses, it is anticipated that this compound will play an increasingly important role in addressing some of the most pressing challenges in chemistry and biomedicine.
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